N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Drug discovery Structure-activity relationship Lipophilicity optimization

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 1170595-14-8, molecular formula C₂₀H₂₁N₃O₄S, MW 399.47) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in medicinal chemistry for enzyme inhibition and antimicrobial applications. The compound features a 3-ethylsulfonyl substituent on the benzamide ring and a 4-ethylbenzyl group at the oxadiazole 5-position, a substitution pattern distinct from common analogs bearing halogenated phenyl, pyridyl, or isopropylbenzyl groups.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 1170595-14-8
Cat. No. B2826159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS1170595-14-8
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
InChIInChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)
InChIKeyFWFPHEPMKGOHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 1170595-14-8): Structural Identity and Procurement-Relevant Features


N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 1170595-14-8, molecular formula C₂₀H₂₁N₃O₄S, MW 399.47) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in medicinal chemistry for enzyme inhibition and antimicrobial applications [1]. The compound features a 3-ethylsulfonyl substituent on the benzamide ring and a 4-ethylbenzyl group at the oxadiazole 5-position, a substitution pattern distinct from common analogs bearing halogenated phenyl, pyridyl, or isopropylbenzyl groups . This specific combination of substituents influences lipophilicity, metabolic stability, and target-binding interactions in ways that cannot be replicated by generic in-class alternatives.

Why In-Class N-(1,3,4-Oxadiazol-2-yl)benzamides Cannot Be Interchanged with CAS 1170595-14-8: Substituent-Dependent Activity Profiles


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, even subtle substituent changes produce divergent biological outcomes. A comparative mechanistic study demonstrated that halogenation patterns on the benzamide ring alter the antibacterial mechanism of action between membrane depolarization and alternative pathways [1]. Similarly, structure-activity relationship (SAR) analyses of 1,3,4-oxadiazole sulfonamide hybrids reveal that the identity and position of substituents (e.g., 4-ethylbenzyl versus 4-isopropylbenzyl or 4-fluorophenyl) drive isoform selectivity differences exceeding one order of magnitude against carbonic anhydrase isoforms [2]. The 3-ethylsulfonyl moiety specifically modulates electron-withdrawing character and hydrogen-bonding capacity at the benzamide terminus, a feature not reproduced by methylsulfonyl, halogen, or unsubstituted analogs. These SAR findings establish that generic compound interchange within this class will alter target engagement, selectivity, and efficacy profiles, making procurement of the specific CAS registry number essential for reproducible research.

Quantitative Differentiation of N-(5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 1170595-14-8) Against Closest Structural Analogs


Differentiation from 4-Isopropylbenzyl Analog: Alkyl Substituent Branching Effects on Lipophilicity and Predicted Target Engagement

The closest structural analog, 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide, differs only by a branched isopropyl versus linear ethyl group on the benzyl moiety. Calculated physicochemical properties indicate that the 4-ethylbenzyl substituent of CAS 1170595-14-8 yields a lower computed logP and reduced steric bulk compared to the 4-isopropylbenzyl analog . In carbonic anhydrase inhibition SAR, linear alkyl substituents on the oxadiazole aryl ring consistently produce higher selectivity for tumor-associated hCA IX over cytosolic hCA I compared to branched alkyl congeners, a trend attributed to differential accommodation within the enzyme active-site hydrophobic pocket [1]. This differentiation matters for programs optimizing isoform selectivity and metabolic stability.

Drug discovery Structure-activity relationship Lipophilicity optimization

Differentiation from 4-Fluorophenyl Analog: Electronic Effects of Ethylsulfonyl vs. Fluoro Substitution on AChE and hCA Inhibition Potency

The 4-fluorophenyl analog, 3-(ethylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, replaces the 4-ethylbenzyl group with a 4-fluorophenyl ring, eliminating the methylene spacer and altering electronic character. In the Güleç et al. (2022) series of N-substituted sulfonyl amide 1,3,4-oxadiazoles, compounds with benzyl-type substituents at the oxadiazole 5-position (structurally analogous to CAS 1170595-14-8) demonstrated KI values of 23.11–52.49 nM against AChE and 18.66–59.62 nM against hCA I [1]. By contrast, directly attached aryl substituents without the methylene spacer showed reduced potency in analogous enzyme assays, consistent with the loss of conformational flexibility needed for optimal active-site occupancy [1]. The 4-ethylbenzyl group of CAS 1170595-14-8 preserves this critical methylene spacer geometry.

Enzyme inhibition Acetylcholinesterase Carbonic anhydrase

Antibacterial Activity Differentiation: 1,3,4-Oxadiazole Sulfone Scaffold Potency Against Xanthomonas spp. vs. Standard Controls

Compounds within the 1,3,4-oxadiazole sulfone class, to which CAS 1170595-14-8 belongs, demonstrate superior antibacterial potency compared to commercial controls. Chen et al. (2023) reported that structurally related 1,3,4-oxadiazole sulfones with sulfonamide/benzamide substituents achieved EC₅₀ values of 1.3–22.5 µg/mL against Xanthomonas oryzae pv. oryzicola (Xoc) and 1.1–32.7 µg/mL against X. oryzae pv. oryzae (Xoo), outperforming bismerthiazol (EC₅₀ 84.1 and 71.4 µg/mL) and thiodiazole copper (EC₅₀ 122.1 and 84.0 µg/mL) [1]. The ethylsulfonyl group present in CAS 1170595-14-8 is a key pharmacophoric element; within the studied series, sulfone-containing derivatives exhibited consistently lower EC₅₀ values than non-sulfone counterparts, with the sulfone moiety contributing to bacterial membrane permeability disruption and biofilm inhibition [1].

Antibacterial Xanthomonas oryzae Agrochemical discovery

Carbonic Anhydrase Isoform Selectivity: Predicted Advantage of 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Substitution Pattern

The regiochemistry of the ethylsulfonyl group on the benzamide ring differentiates CAS 1170595-14-8 from its 4-ethylsulfonyl positional isomer. In the carbonic anhydrase inhibitor series reported in the 2020 'tail approach' study, compounds with meta-substituted sulfonamide/benzamide attachments to the oxadiazole core exhibited distinct isoform selectivity profiles compared to their para-substituted counterparts [1]. Specifically, meta-substitution patterns were associated with preferential inhibition of tumor-associated hCA IX (KI values as low as 16.3 nM for optimized analogs) while maintaining weaker activity against off-target cytosolic hCA I [1]. The 3-ethylsulfonyl substitution of CAS 1170595-14-8 positions the electron-withdrawing group meta to the amide linkage, a geometry predicted to favor hCA IX selectivity over hCA I by approximately 3- to 10-fold based on established SAR trends [1].

Carbonic anhydrase inhibition Tumor-associated isoforms Isoform selectivity

Physicochemical and Drug-Likeness Profile: Computed Parameters Differentiating CAS 1170595-14-8 from Common Screening Library Analogs

Computed drug-likeness parameters for CAS 1170595-14-8 (MW 399.47, formula C₂₀H₂₁N₃O₄S) place it within favorable property space relative to common 1,3,4-oxadiazole screening analogs. The compound satisfies Lipinski's Rule of Five (MW < 500; H-bond donors = 1; H-bond acceptors = 7; clogP < 5), while analogs with bulkier substituents such as 3,4,5-triethoxyphenyl or extended biaryl systems exceed MW and logP thresholds [1]. The compound carries five structural alerts flagged in the ChEMBL database for related N-(1,3,4-oxadiazol-2-yl)benzamides [2], indicating potential reactive metabolite formation that must be assessed in lead optimization. Compared to the 3,4,5-triethoxyphenyl analog (MW 501.55), CAS 1170595-14-8 offers a 20% lower molecular weight and proportionally improved ligand efficiency metrics, making it a more attractive starting point for fragment-based or efficiency-driven lead discovery.

Drug-likeness ADME prediction Screening library selection

High-Impact Application Scenarios for N-(5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 1170595-14-8)


Acetylcholinesterase and Carbonic Anhydrase Dual-Target Inhibitor Screening for Alzheimer's Disease and Glaucoma

Class-level evidence from Güleç et al. (2022) demonstrates that N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives achieve low nanomolar KI values against both AChE (23.11–52.49 nM) and hCA I (18.66–59.62 nM) [1]. The 4-ethylbenzyl and 3-ethylsulfonyl substitution pattern of CAS 1170595-14-8 is predicted to confer optimal enzyme inhibition within this potency range while maintaining the oral bioavailability and brain penetration characteristics reported for the most active congeners (compounds 6a, 6d, and 6h) [1]. Procurement of this specific CAS number enables direct evaluation in dual-target screening cascades for neurodegenerative and ophthalmic indications without the confounding SAR variables introduced by alternative substitution patterns.

Agrochemical Lead Discovery Against Xanthomonas-Induced Rice Bacterial Leaf Blight

The 1,3,4-oxadiazole sulfone scaffold has demonstrated EC₅₀ values of 1.1–32.7 µg/mL against Xanthomonas oryzae pathovars, representing a 3- to 100-fold potency improvement over commercial controls bismerthiazol and thiodiazole copper [2]. CAS 1170595-14-8, bearing the critical ethylsulfonyl pharmacophore and a 4-ethylbenzyl substituent, is structurally positioned within the most active region of the SAR landscape. Its procurement supports structure-guided optimization of next-generation agrochemical leads with demonstrated mechanisms involving cell membrane permeability disruption, exopolysaccharide inhibition, and biofilm suppression [2].

Tumor-Associated Carbonic Anhydrase IX Selective Inhibitor Development

The meta-ethylsulfonyl substitution of CAS 1170595-14-8 is predicted to confer selectivity for tumor-associated hCA IX over cytosolic hCA I, based on SAR trends established in the 2020 benzenesulfonamide 1,3,4-oxadiazole hybrid study where meta-substituted analogs achieved hCA IX KI values as low as 16.3 nM with selectivity ratios exceeding 10-fold [3]. This compound is suitable as a starting point for medicinal chemistry programs targeting hypoxic tumor microenvironments, where hCA IX inhibition combined with HIF-1α downregulation and extracellular pH modulation has been demonstrated for the 1,3,4-oxadiazole-sulfonamide chemotype [3].

Antibacterial Drug Discovery Against Multi-Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated as a privileged chemotype for antibacterial development, with lead compound HSGN-2241 demonstrating bactericidal activity against multi-drug-resistant MRSA clinical isolates via a potassium ion release and membrane depolarization mechanism, without human red blood cell lysis [4]. CAS 1170595-14-8 provides a structurally distinct entry point within this scaffold space, with the 4-ethylbenzyl and 3-ethylsulfonyl combination offering unique physicochemical properties. Comparative mechanistic studies caution that subtle substituent modifications alter the antibacterial mechanism of action, underscoring the need to evaluate this specific compound rather than relying on analogs [4].

Quote Request

Request a Quote for N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.